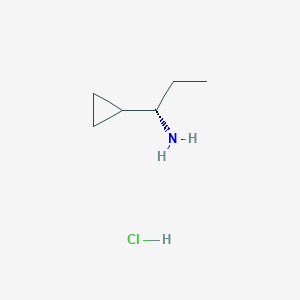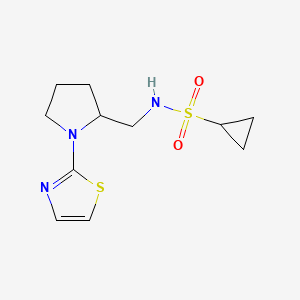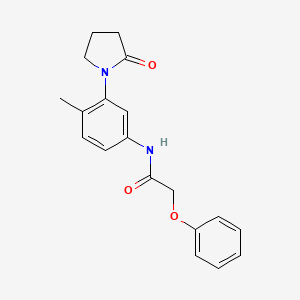
1-Cyclopropylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylpropan-1-amine hydrochloride is a chemical compound with the CAS number 677743-70-3 . It is commonly used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been described in a research paper . The synthesis involves a Curtius degradation of the corresponding carboxylic acid (2), which is accessible on a large scale from 1-bromo-1-cyclopropylcyclopropane (1). The N-Boc-protected (1-cyclopropyl)cyclopropylamine 3 is then deprotected with hydrogen chloride in diethyl ether to give the (1-cyclopropyl)cyclopropylamine hydrochloride (4·HCl) .Molecular Structure Analysis
The molecular formula of this compound is C6H14ClN . The InChI code is 1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 135.64 . It has a melting point of 254-256 degrees Celsius . The compound is stable under normal conditions .Mécanisme D'action
The mechanism of action of CPPA·HCl is not yet fully understood. However, it is believed to bind to the active site of a specific enzyme, which then triggers a series of biochemical reactions that lead to the desired effect. Additionally, CPPA·HCl is thought to interact with certain receptors in the body, which can affect the activity of certain hormones or other molecules.
Biochemical and Physiological Effects
CPPA·HCl has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, CPPA·HCl has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to activate certain receptors, such as the serotonin receptor 5-HT1A. Additionally, CPPA·HCl has been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPPA·HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively inexpensive, and is relatively stable. Additionally, CPPA·HCl can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, CPPA·HCl can interact with other compounds and can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for research on CPPA·HCl. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done to investigate the toxicity of CPPA·HCl and to develop methods for its safe and effective use in laboratory experiments. Another potential area of research is the development of new synthetic methods for the production of CPPA·HCl. Finally, further research could be done to investigate the potential for CPPA·HCl to be used as a drug target in drug discovery.
Méthodes De Synthèse
CPPA·HCl can be synthesized by reacting cyclopropylpropan-1-amine with hydrochloric acid. This reaction produces a white crystalline solid, which is then purified and recrystallized to obtain the pure compound. The overall yield of the reaction is typically in the range of 50-60%.
Applications De Recherche Scientifique
CPPA·HCl has a variety of scientific and research applications. It has been used as a reagent in organic synthesis to prepare cyclopropyl derivatives, as a building block for the synthesis of more complex organic compounds, and as a drug target in drug discovery. Additionally, CPPA·HCl has been used in laboratory experiments to study its biochemical and physiological effects on cells.
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .
Propriétés
IUPAC Name |
1-cyclopropylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLAWBZUWUSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)



![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)